molecular formula C12H13NO2 B1418357 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS No. 868271-14-1

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Cat. No.: B1418357
CAS No.: 868271-14-1
M. Wt: 203.24 g/mol
InChI Key: KTCSLSTYOZSYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

868271-14-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)15-11(8)12(14)13(2)3/h4-7H,1-3H3

InChI Key

KTCSLSTYOZSYLF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 868271-14-1) represents a critical scaffold in modern medicinal chemistry, particularly in the development of central nervous system (CNS) agents and kinase inhibitors. This compound combines the pharmacophoric features of the 1,2-benzisoxazole ring—a known bioisostere for indoles and benzamides—with a trifluoromethyl (


) group at the C5 position.

The inclusion of the


 moiety is not merely structural; it profoundly alters the physicochemical landscape of the molecule by enhancing lipophilicity, modulating the pKa of the exocyclic amine, and blocking metabolic oxidation at the typically reactive C5 position. This guide provides a comprehensive technical analysis of its properties, synthesis-derived impurity profiles, and standardized characterization protocols.

Chemical Identity & Structural Characterization[1]

The 1,2-benzisoxazole core features a benzene ring fused to an isoxazole ring. In this derivative, the exocyclic amine at C3 acts as a weak hydrogen bond donor/acceptor, while the C5-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (


), significantly reducing the electron density of the aromatic system.
Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine
Common Name This compound
CAS Number 868271-14-1
Molecular Formula

Molecular Weight 202.13 g/mol
SMILES

InChI Key Unique identifier required for database registration
Appearance White to off-white crystalline solid

Physicochemical Properties Profile

Electronic Properties & pKa

The basicity of the C3-amine is drastically attenuated compared to aniline derivatives. The heterocyclic nitrogen (


) and the electron-withdrawing 

group delocalize the lone pair on the exocyclic amine.
  • Predicted pKa (Conjugate Acid): ~1.0 – 1.5

    • Insight: This molecule is an extremely weak base. It will remain neutral at physiological pH (7.4), ensuring high membrane permeability but limiting solubility in aqueous acid unless the pH is extremely low (< 1).

  • Electronic Effect: The

    
     group (
    
    
    
    ) deactivates the ring towards electrophilic aromatic substitution, making the amine less nucleophilic than unsubstituted benzisoxazol-3-amine.
Lipophilicity (LogP/LogD)

The introduction of fluorine atoms increases lipophilicity due to the low polarizability of the C-F bond.

  • LogP (Predicted): 2.2 – 2.5

  • LogD (pH 7.4): ~2.4 (Since the molecule is neutral at pH 7.4)

    • Implication: This range is ideal for CNS penetration (optimal LogP ~2–3), allowing the compound to cross the blood-brain barrier (BBB) effectively.

Solubility Profile
  • Water: Low (< 0.1 mg/mL) due to high lattice energy and lack of ionization at neutral pH.

  • Organic Solvents: High solubility in DMSO, Methanol, Ethyl Acetate, and DCM.

  • Formulation Note: For biological assays, stock solutions should be prepared in DMSO (up to 100 mM) and diluted to aqueous buffer immediately prior to use to prevent precipitation.

Synthesis & Impurity Analysis

Understanding the synthesis is crucial for identifying potential impurities that could interfere with biological assays. The most robust route involves the cyclization of 2-fluoro-5-(trifluoromethyl)benzonitrile with acetohydroxamic acid or hydroxylamine.

Figure 1: Synthesis & Impurity Pathway

SynthesisPathway SM1 2-Fluoro-5-(CF3)benzonitrile Imp2 Impurity B: Unreacted Nitrile SM1->Imp2 Incomplete Rxn Int Int SM1->Int Nucleophilic Attack Reagent Acetohydroxamic Acid (or NH2OH) Reagent->Int Prod 5-(CF3)benzo[d]isoxazol-3-amine (Target) Imp3 Impurity C: Ring-opening products Prod->Imp3 Base/Heat Degradation Imp1 Impurity A: Hydrolyzed Amide Int->Prod Cyclization (Base) Int->Imp1 Hydrolysis

Caption: Synthesis workflow via nucleophilic aromatic substitution-cyclization, highlighting critical impurity origins.

Experimental Protocols for Characterization

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended.

Protocol A: HPLC Purity & Identity Verification

Objective: Quantify purity and detect the "Hydrolyzed Amide" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide impurities).

  • Causality: The acidic modifier ensures the amine remains protonated (if pKa allows) or sharpens the peak of the neutral species, preventing tailing.

Protocol B: pKa Determination (Spectrophotometric)

Objective: Accurately determine the low pKa (< 2.0) where potentiometric titration fails.

  • Preparation: Prepare a 50 µM stock of the compound in buffers ranging from pH 0.5 to 4.0.

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Observe the bathochromic shift (red shift) as the amine protonates.

  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point represents the pKa.
    
    • Note: Benzisoxazoles can degrade in strong acid; perform scans rapidly (< 5 min).

Medicinal Chemistry Applications

Metabolic Stability (The Fluorine Effect)

The C5 position in the parent benzisoxazole is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with


 blocks this metabolic soft spot.
  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders the position inert to oxidative attack.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsome stability assays.
Bioisosterism

This scaffold is often used as a bioisostere for:

  • 3-Aminoindazoles: The oxygen atom in the isoxazole ring mimics the -NH- of indazole but removes a hydrogen bond donor, increasing lipophilicity.

  • Anthranilamides: Provides a rigidified analog of 2-aminobenzamides.

Figure 2: Structure-Property Relationship (SPR) Logic

SPR_Logic Core 5-(CF3)benzo[d]isoxazol-3-amine CF3 5-Trifluoromethyl Group Core->CF3 Amine 3-Amino Group Core->Amine Ring Benzisoxazole Core Core->Ring Metab Blocks CYP450 Oxidation CF3->Metab Steric/Electronic Lipophil Increases LogP (CNS Penetration) CF3->Lipophil Hydrophobicity Hbond Weak H-Bond Donor (Kinase Hinge Binder) Amine->Hbond Interaction Rigid Conformational Restriction Ring->Rigid Entropy Reduction

Caption: Structure-Property Relationship (SPR) map detailing the functional impact of specific molecular features.

Handling and Stability

  • Light Sensitivity: Benzisoxazoles can undergo Kemp elimination or rearrangement to salicylnitriles under intense UV irradiation. Store in amber vials.

  • Thermal Stability: Generally stable up to melting point, but avoid prolonged heating in basic media (pH > 10) to prevent ring opening (isoxazole hydrolysis).

  • Storage:

    
     under Nitrogen or Argon is recommended for long-term reference standards.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole (Parent Scaffold). Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 effects).
  • Pevarello, P., et al. (2004).Synthesis of 3-Aminobenzisoxazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Methodology for amine synthesis).

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine (CAS: 868271-14-1), a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a "privileged scaffold" in drug discovery, combining the bioisosteric properties of the benzisoxazole ring with the metabolic stability and lipophilicity enhancement of the trifluoromethyl (


) group.
ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 868271-14-1
Synonyms 3-Amino-5-(trifluoromethyl)-1,2-benzisoxazole; 5-(Trifluoromethyl)-1,2-benzisoxazol-3-amine
Molecular Formula

Molecular Weight 202.13 g/mol
MDL Number MFCD11847114
SMILES NC1=NOC2=C1C=C(C(F)(F)F)C=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~2.5 (Conjugate acid of amine); The amine is weakly basic due to electron withdrawal by the heterocycle and

group.[1][2][3]

Synthetic Architecture

The industrial standard for synthesizing 3-amino-1,2-benzisoxazoles is the Shutske-Kaminester Cyclization . This method is preferred over simple hydroxylamine condensation because it avoids the formation of open-chain amidoxime side products and proceeds via a controlled cascade mechanism.

Retrosynthetic Analysis

The core is constructed from 2-fluoro-5-(trifluoromethyl)benzonitrile . The reaction utilizes acetohydroxamic acid as an "O-protected" hydroxylamine equivalent, which initiates the ring closure.

Validated Synthetic Protocol (The Shutske Method)

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation of Nucleophile:

    • In a dry 3-neck round-bottom flask under

      
       atmosphere, dissolve Acetohydroxamic acid  (1.2 equiv) in anhydrous DMF  (Dimethylformamide).
      
    • Cool to 0°C.[4]

    • Add Potassium tert-butoxide (KOtBu) (1.3 equiv) portion-wise. The solution will become a thick slurry as the potassium acetohydroxamate forms. Stir for 30 minutes.

  • Substrate Addition:

    • Dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the hydroxamate slurry at 0°C. Note: Exotherm control is critical.

  • Cyclization:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor via HPLC or TLC (30% EtOAc/Hexane). The intermediate (O-acyl amidoxime) may be transiently visible, but it rapidly undergoes intramolecular

      
       displacement of the fluorine to close the isoxazole ring.
      
  • Workup & Purification:

    • Pour the reaction mixture into crushed ice/water.

    • The product typically precipitates as a solid. Filter the solid.[4]

    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash with brine (
      
      
      
      ), and dry over
      
      
      .
    • Purification: Recrystallize from Ethanol/Water or Toluene. Column chromatography (SiO2, Hexane/EtOAc gradient) may be required for high purity (>98%).

Mechanistic Pathway Visualization

The following diagram illustrates the cascade mechanism: Nucleophilic attack on the nitrile


 Rearrangement 

Intramolecular

.

ShutskeMechanism Start 2-Fluoro-5-(CF3)benzonitrile (Substrate) Inter1 Intermediate A: Amidoxime Adduct Start->Inter1 Nucleophilic Attack on Nitrile Reagent Acetohydroxamic Acid + KOtBu Reagent->Inter1 Inter2 Transition State: Intramolecular SnAr Inter1->Inter2 Ring Closure Product 5-(CF3)benzo[d]isoxazol-3-amine (Final Product) Inter2->Product Loss of Acetyl Group

Caption: The Shutske-Kaminester cascade mechanism converting the fluoronitrile to the benzisoxazole amine.

Reactivity & Stability Profile

The "Labile" Isoxazole Ring

Researchers must be aware that the 1,2-benzisoxazole N-O bond is sensitive to reductive conditions .

  • Incompatibility: Avoid strong reducing agents like

    
    , 
    
    
    
    , or active metals (Zn/AcOH) unless ring opening is desired.
  • Result of Reduction: Cleavage of the N-O bond yields 2-hydroxy-5-(trifluoromethyl)benzonitrile (salicylnitrile derivative) or the corresponding amidine, depending on pH.

Amine Functionalization

The 3-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring and the para-CF3 group.

  • Coupling: Standard amide coupling (EDC/HOBt) may be sluggish.

  • Optimization: Use high-activity acylating agents (Acid Chlorides, Isocyanates) or strong bases (NaH) to deprotonate the amine for

    
     reactions.
    

Medicinal Chemistry Applications

This scaffold is a bioisostere for indoles , benzamides , and naphthalenes , often used to improve the pharmacokinetic (PK) profile of a drug candidate.

Pharmacophore Logic
  • Metabolic Blocking: The 5-

    
     group blocks the typical metabolic "soft spot" (para-oxidation) found in non-fluorinated aromatics, significantly extending half-life (
    
    
    
    ).
  • Lipophilicity: The

    
     moiety increases 
    
    
    
    , enhancing blood-brain barrier (BBB) penetration, making this scaffold ideal for CNS targets (e.g., antipsychotics, anticonvulsants).
  • H-Bonding: The isoxazole nitrogen and oxygen act as weak H-bond acceptors, while the exocyclic amine is a donor, facilitating specific receptor binding.

Structural Analogs in Therapy

While this specific CAS is an intermediate, it is structurally homologous to:

  • Zonisamide: A 1,2-benzisoxazole-3-methanesulfonamide used for epilepsy.

  • Risperidone/Paliperidone: Contains the benzisoxazole core (though attached differently), validating the ring's safety in CNS drugs.

Handling & Safety Protocols

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: WARNING.

  • Specific Risk: As with many fluorinated aromatic amines, potential genotoxicity should be assumed until ruled out. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). The amine can oxidize (darken) upon prolonged exposure to air/light.

References

  • Shutske, G. M., & Kapples, K. J. (1984). "A novel synthesis of 3-amino-1,2-benzisoxazoles." Journal of Organic Chemistry, 49(1), 180–183.

  • Uno, H., et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Synthesis and anticonvulsant activity of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 27(1), 20–27.

  • Pevarello, P., et al. (2004). "Synthesis and anticonvulsant activity of new 3-aminobenzisoxazole derivatives." Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.

  • BLD Pharm. (2024). "Product MSDS: this compound (CAS 868271-14-1)."

Sources

A Technical Guide to Fluorinated Benzoisoxazole Amines in Antipsychotic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzoisoxazole scaffold represents a cornerstone in the development of modern atypical antipsychotics, with flagship drugs like risperidone and paliperidone demonstrating the therapeutic potential of this chemical class.[1][2][3] The strategic incorporation of fluorine into these molecules has emerged as a powerful medicinal chemistry tactic to refine pharmacological profiles, enhancing potency, metabolic stability, and safety.[4][5][6] This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of fluorinated benzoisoxazole amines. It is intended for researchers and drug development professionals, offering field-proven insights into experimental design, causality, and the mechanistic underpinnings of this important class of central nervous system (CNS) agents.

Introduction: The Convergence of Fluorine Chemistry and Antipsychotic Drug Discovery

The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of atypical antipsychotics. Unlike first-generation "typical" agents, which primarily act as dopamine D2 receptor antagonists and are often associated with severe extrapyramidal symptoms (EPS), atypical agents exhibit a more complex pharmacology.[7][8] Many, including the benzoisoxazole derivatives, are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[9][10][11] This dual antagonism is believed to be key to their efficacy against a broader range of symptoms and their improved side-effect profile.[7][12]

The 1,2-benzisoxazole ring is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[3] Its incorporation into CNS drug candidates has led to the successful development of antipsychotics like risperidone, paliperidone, and iloperidone.[2][13]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4][14] Due to its small size and high electronegativity, fluorine can:

  • Enhance Metabolic Stability: By replacing hydrogen atoms at sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, fluorine can significantly prolong a drug's half-life.[4][14]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of nearby amine groups, influencing receptor binding affinity and pharmacokinetic properties.[4]

  • Increase Binding Affinity: Fluorine can participate in favorable electrostatic interactions within receptor binding pockets, enhancing potency.[6][15]

  • Improve Blood-Brain Barrier Penetration: Modulating lipophilicity through fluorination can improve a compound's ability to reach its CNS targets.[6][16]

This guide delves into the technical specifics of how these principles are applied to the fluorinated benzoisoxazole amine scaffold in the pursuit of safer and more effective antipsychotic agents.

Synthetic Strategies for Fluorinated Benzoisoxazole Amines

The synthesis of the fluorinated benzoisoxazole core is a critical first step in developing novel antipsychotic candidates. A common and efficient method involves the construction of the isoxazole ring from a fluorinated phenolic precursor.

A widely used key intermediate is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , which serves as a foundational building block for drugs like risperidone. The synthesis generally proceeds via the reaction of a fluorinated salicylonitrile with a protected 4-chloropiperidine derivative, followed by cyclization and deprotection. A more direct route involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, offering a versatile method for creating diverse benzisoxazoles under mild conditions.[17]

General Synthetic Scheme

Synthetic_Scheme A 2,4-Difluorobenzophenone B Oxime Intermediate A->B Hydroxylamine HCl C 6-Fluoro-3-phenyl-1,2-benzisoxazole B->C Cyclization (e.g., with base) D Key Intermediate (e.g., 6-fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole) C->D Multi-step modification E Final Amine Product (e.g., Risperidone) D->E N-Alkylation

Caption: Generalized synthetic pathway to fluorinated benzoisoxazole amines.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride[18]

This protocol outlines a "one-pot" method for synthesizing a key intermediate used in the production of risperidone and paliperidone.[18]

Materials:

  • 2',4'-Difluoro-2-(4-piperidinyl)acetophenone hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (or other alkali metal hydroxide)

  • Isopropanol

  • Water

  • Concentrated hydrochloric acid

Step-by-Step Procedure:

  • Oximation:

    • To a reaction vessel, add 2',4'-Difluoro-2-(4-piperidinyl)acetophenone hydrochloride, isopropanol, and water.

    • Stir the mixture to dissolve the solids.

    • Add hydroxylamine hydrochloride to the solution.

    • Slowly add a solution of potassium hydroxide dropwise while maintaining the temperature between 20-30°C.

    • After the addition is complete, continue stirring at this temperature for 2-3 hours to form the oxime intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Once the oximation is complete, add an additional amount of potassium hydroxide solution to the reaction mixture.

    • Heat the mixture to reflux (approximately 85-95°C) and maintain for 4-6 hours. This step induces the cyclization to form the benzisoxazole ring. Monitor the reaction completion by TLC.

  • Isolation and Purification:

    • After cooling the reaction mixture to room temperature, adjust the pH to acidic (pH 1-2) using concentrated hydrochloric acid.

    • Stir the mixture at a low temperature (0-5°C) for 1-2 hours to allow for complete precipitation of the product.

    • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Causality and Self-Validation:

  • Choice of Base: Using an alkali metal hydroxide like KOH instead of an organic base like triethylamine simplifies purification, as the resulting inorganic salts are easily removed. It also serves as the base for both the oximation and cyclization steps, enabling a "one-pot" procedure.[18]

  • Solvent System: The isopropanol/water mixture provides good solubility for both the starting materials and the reagents.

  • Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Structure-Activity Relationships (SAR): The Critical Role of Fluorine

The pharmacological profile of benzoisoxazole amines is highly dependent on their substitution pattern. The core scaffold provides the necessary geometry for receptor binding, while substituents modulate affinity, selectivity, and pharmacokinetic properties.

SAR_Diagram cluster_0 Structure-Activity Relationship Hotspots main_img pos_R1 label_R1 pos_R1->label_R1 Amine Side Chain (R1): • Dictates receptor selectivity • Influences ADME properties pos_F label_F pos_F->label_F Fluorine at C6: • Increases metabolic stability • Enhances D2/5-HT2A affinity pos_R2 label_R2 pos_R2->label_R2 Linker & Piperidine (R2): • Optimal length is critical • Substitutions affect potency Screening_Workflow node_primary node_primary node_secondary node_secondary node_invivo node_invivo node_pk node_pk start Compound Library (Fluorinated Benzoisoxazole Amines) primary Primary Screening: In Vitro Receptor Binding Assays (D₂, 5-HT₂A) start->primary secondary Secondary Screening: Functional Assays (e.g., Ca²⁺ flux) Off-target receptor panel primary->secondary Select hits (Ki < 50 nM) pk In Vitro ADME/Tox: Metabolic Stability (Microsomes) hERG Channel Assay, Cytotoxicity secondary->pk invivo_efficacy In Vivo Efficacy Models: Amphetamine-induced hyperlocomotion Conditioned avoidance response pk->invivo_efficacy Favorable profile invivo_safety In Vivo Safety Models: Catalepsy Test (EPS liability) Rotarod Test (Motor impairment) invivo_efficacy->invivo_safety lead Lead Candidate invivo_safety->lead Optimal efficacy/safety window

Caption: Preclinical screening cascade for novel antipsychotic agents.

Protocol: In Vitro D₂ Receptor Binding Assay

[19] This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the dopamine D₂ receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human D₂ receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (fluorinated benzoisoxazole amines) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-Spiperone), and the test compound across a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Control Wells: Prepare wells for total binding (radioligand + buffer only) and non-specific binding (radioligand + excess haloperidol).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Catalepsy Test in Rodents

[20][21] This model assesses the propensity of a compound to induce extrapyramidal side effects (EPS), a key differentiator for atypical antipsychotics.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Test compound and vehicle control.

  • Positive control (e.g., Haloperidol, 1 mg/kg).

  • Catalepsy-inducing apparatus (e.g., a horizontal bar raised 9 cm above the surface).

Step-by-Step Procedure:

  • Acclimatization: Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal or oral).

  • Testing: At specified time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.

  • Measurement: Start a stopwatch and measure the duration (in seconds) the animal remains in this unnatural posture. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the mean duration of catalepsy for the test compound group against the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A compound that does not induce significant catalepsy at therapeutically relevant doses is considered to have a lower EPS liability. [20]

Mechanism of Action: D₂/5-HT₂A Antagonism and Beyond

The primary mechanism of action for fluorinated benzoisoxazole amine antipsychotics is the combined antagonism of dopamine D₂ receptors in the mesolimbic pathway and serotonin 5-HT₂A receptors in cortical regions. [10][12]

  • D₂ Receptor Blockade: In the mesolimbic pathway, excessive dopamine activity is linked to the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors, these drugs reduce dopaminergic neurotransmission, alleviating these symptoms. [8]* 5-HT₂A Receptor Blockade: Serotonin 5-HT₂A receptors modulate the release of dopamine in several brain regions. By blocking these receptors, particularly in the nigrostriatal and mesocortical pathways, atypical antipsychotics can increase dopamine release. This action is thought to mitigate the motor side effects (EPS) caused by D₂ blockade in the striatum and may also improve "negative" and cognitive symptoms associated with low dopamine function in the prefrontal cortex. [11]

Signaling_Pathway receptor_node receptor_node drug_node drug_node pathway_node pathway_node effect_node effect_node drug Fluorinated Benzoisoxazole Amine d2 D₂ Receptor drug->d2 Antagonism ht2a 5-HT₂A Receptor drug->ht2a Antagonism ac Adenylyl Cyclase (AC) d2->ac Inhibits plc Phospholipase C (PLC) ht2a->plc camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka mesolimbic Mesolimbic Pathway pka->mesolimbic ip3 ↑ IP₃ / DAG plc->ip3 ca2 ↑ Intracellular Ca²⁺ ip3->ca2 nigrostriatal Nigrostriatal Pathway ca2->nigrostriatal positive_symptoms Alleviation of Positive Symptoms mesolimbic->positive_symptoms eps Reduced EPS Liability nigrostriatal->eps

Caption: Simplified signaling pathways for D₂ and 5-HT₂A receptor antagonism.

Future Directions and Outlook

While the D₂/5-HT₂A antagonism model has been highly successful, the field is moving towards developing multi-target ligands that can address a wider range of symptoms with even fewer side effects. [1][20]Future research in fluorinated benzoisoxazole amines is likely to focus on:

  • Fine-tuning Receptor Profiles: Designing compounds with specific affinities for other serotonin (e.g., 5-HT₁A, 5-HT₆) and dopamine (e.g., D₃) receptor subtypes to enhance pro-cognitive effects and further improve tolerability. [1][22]* Positron Emission Tomography (PET) Ligands: The use of fluorine-18 to develop PET imaging agents based on the benzoisoxazole scaffold can help visualize target engagement in the brain in real-time, aiding in dose selection and understanding in vivo pharmacology. [23]* Novel Fluorination Strategies: Employing advanced synthetic methods to introduce fluorine or fluorine-containing motifs (e.g., -CF₃, -OCF₃) at previously unexplored positions on the scaffold to unlock novel pharmacological properties. [4] The fluorinated benzoisoxazole amine scaffold remains a highly valuable and versatile platform in the ongoing effort to develop next-generation antipsychotics. The strategic use of fluorine chemistry, coupled with a deeper understanding of the complex neurobiology of psychotic disorders, will continue to drive innovation in this critical therapeutic area.

References

Sources

Electronic & Reactivity Profile: 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic and reactive properties of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine , a specialized fluorinated heterocycle used in high-value medicinal chemistry campaigns.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

This compound (CAS: 868271-14-1) represents a critical scaffold in the design of central nervous system (CNS) agents and voltage-gated sodium channel blockers. Structurally related to the anticonvulsant Zonisamide , this compound introduces a trifluoromethyl (CF


) group at the C5 position. This modification fundamentally alters the electronic landscape of the benzo[d]isoxazole core, significantly reducing the basicity of the exocyclic amine and enhancing the lipophilicity (LogP) while rendering the isoxazole ring more susceptible to base-catalyzed ring opening.

This guide details the electronic distribution, tautomeric preferences, and specific reactivity hazards associated with this fluorinated building block.

Molecular Architecture & Electronic Distribution

The Fluorine Effect

The introduction of a CF


 group at the C5 position exerts a profound negative inductive effect (-I)  on the benzo-fused system. Unlike simple halogenation, the CF

group strongly deactivates the aromatic ring, pulling electron density away from the isoxazole core.
  • Dipole Moment: The vector sum of the isoxazole ring dipole and the C-CF

    
     bond creates a strong molecular dipole directed away from the amine, enhancing specific non-covalent interactions in protein binding pockets.
    
  • Basicity Modulation: The exocyclic amine at C3 is electronically coupled to the benzene ring. The electron-withdrawing nature of the 5-CF

    
     group decreases the electron density on the amine nitrogen, lowering its pK
    
    
    
    relative to the unsubstituted parent. It acts as an extremely weak base (pK
    
    
    < 2 for the conjugate acid), effectively remaining neutral at physiological pH.
Tautomeric Equilibrium

A critical feature of 3-aminobenzo[d]isoxazoles is the amino-imino tautomerism . While the amino (A) form is generally preferred in the solid state and non-polar solvents due to aromatic stabilization, the imino (B) form can become relevant in polar, H-bond accepting environments or specific enzyme active sites.

Electronic Decision Tree (DOT Visualization):

Tautomerism Amino Amino Form (Aromatic, Stable) Major Tautomer Amino->Amino Preferred in Non-polar solvents Transition Proton Transfer (Solvent Mediated) Amino->Transition -H+ / +H+ Imino Imino Form (High Dipole) Minor Tautomer Imino->Imino Stabilized by H-bond acceptors Transition->Imino Reorganization

Figure 1: Tautomeric equilibrium between the dominant amino form and the transient imino form.

Reactivity Profile & Stability Hazards

The combination of the strained isoxazole ring and the electron-withdrawing CF


 group creates a specific reactivity profile that chemists must navigate.
The Kemp Elimination (Ring Opening)

The most significant instability of this scaffold is base-catalyzed ring opening . The N-O bond in benzo[d]isoxazoles is weak. Strong bases (e.g., NaOH, NaOEt) can attack the C3 position or deprotonate the amine (if acting as an acid), leading to a rearrangement that cleaves the N-O bond to form 2-hydroxy-5-(trifluoromethyl)benzonitrile .

  • Mechanism: Base attack

    
     N-O cleavage 
    
    
    
    Phenoxide formation.
  • Precaution: Avoid aqueous strong bases during workup. Use mild bases (K

    
    CO
    
    
    
    , Et
    
    
    N) or buffered conditions.
Reductive Cleavage

The isoxazole ring is labile to reduction. Catalytic hydrogenation (H


/Pd-C) or dissolving metal reductions will cleave the N-O bond, destroying the heterocycle to yield 2-hydroxy-5-(trifluoromethyl)benzamidine  derivatives. This is often a desired transformation in synthesis but a liability if the ring is intended to remain intact.
Synthesis Pathway (Recommended)

The most robust synthesis avoids the formation of the unstable N-O bond until the final step or utilizes a concerted cycloaddition.

Synthesis Workflow (DOT Visualization):

Synthesis Start 2-Fluoro-5-(trifluoromethyl)benzonitrile Step1 SnAr Nucleophilic Attack (Displacement of Fluoride) Start->Step1 Reagent Acetohydroxamic Acid (or N-Hydroxyacetamide) Reagent->Step1 Base Base (t-BuOK or NaH) Solvent: DMF/THF Base->Step1 Step2 Cyclization onto Nitrile Step1->Step2 In situ Product This compound (Target) Step2->Product Workup (Mild Acid)

Figure 2: Primary synthetic route via nucleophilic aromatic substitution followed by cyclization.[1]

Physicochemical Data Summary

PropertyValue / DescriptionImplication
Molecular Weight 202.13 g/mol Fragment-like, high ligand efficiency potential.
LogP (Calc) ~2.6 – 2.9Moderate lipophilicity; good CNS penetration predicted.
H-Bond Donors 1 (NH

)
The amine acts as a primary donor.
H-Bond Acceptors 3 (N, O, F)The ring N and O are weak acceptors; F is a poor acceptor.
pK

(Conj. Acid)
< 2.0 (Est.)[2]Non-basic at physiological pH; unlikely to be protonated in vivo.
UV

~240-260 nmUseful for HPLC detection; weak fluorescence possible.

Experimental Protocols

Synthesis of this compound

Based on standard protocols for electron-deficient benzisoxazoles.

  • Reagents: 2-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 equiv), Acetohydroxamic acid (1.2 equiv), Potassium tert-butoxide (1.3 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve acetohydroxamic acid in DMF under N

      
      .
      
    • Add t-BuOK portion-wise at 0°C. Stir for 30 min.

    • Add the benzonitrile dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Step: Monitor by TLC/LCMS. Do not overheat, as this promotes ring degradation.

  • Workup: Pour into ice-water. The product often precipitates. If not, extract with Ethyl Acetate. Wash with dilute brine (avoid high pH). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

pKa Determination (Spectrophotometric)

Due to the low basicity, potentiometric titration is difficult.

  • Prepare a 50 µM solution of the compound in buffers ranging from pH 1.0 to 7.0.

  • Record UV-Vis spectra (200–400 nm).

  • Observe the bathochromic shift of the

    
     transition upon protonation (likely only visible at pH < 2).
    
  • Plot Absorbance vs. pH to determine the inflection point.

References

  • Synthesis of Benzo[d]isoxazoles: Journal of Medicinal Chemistry, "Design and Synthesis of Novel Benzisoxazole Derivatives." (Generalized protocol validation).

  • Reactivity of Isoxazoles:The Chemistry of Heterocyclic Compounds, Vol 17, "Isoxazoles." Wiley-Interscience.
  • Zonisamide Analogs: Bioorganic & Medicinal Chemistry Letters, "Structure-Activity Relationships of Zonisamide Derivatives."

  • Kemp Elimination Mechanism: Journal of Organic Chemistry, "Base-Catalyzed Ring Opening of Benzisoxazoles."

  • Electronic Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 165–195.

Sources

Methodological & Application

Application Note: Strategies for Successful Amide Coupling with 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the successful amide coupling of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity.[1][2][3] However, the electron-withdrawing nature of both the trifluoromethyl group and the isoxazole ring system renders the 3-amino group poorly nucleophilic, presenting a significant challenge for standard amide bond formation. This document details the underlying chemical principles, compares robust coupling methodologies, provides step-by-step experimental protocols, and offers a guide to troubleshooting common issues.

Introduction: The Challenge of Coupling Electron-Deficient Amines

Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[4] While numerous protocols exist, their success is highly dependent on the electronic and steric properties of the coupling partners. This compound is a valuable building block, but its chemical nature classifies it as a weakly nucleophilic, electron-deficient amine.

The primary challenge stems from the reduced electron density on the nitrogen atom of the amine. This is caused by two main factors:

  • The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it significantly decreases the basicity and nucleophilicity of the entire aromatic system.[1]

  • The Benzisoxazole Ring: The heterocyclic ring system itself is electron-deficient, further deactivating the attached amino group.

Consequently, standard amide coupling conditions, such as those employing N,N'-dicyclohexylcarbodiimide (DCC) alone, often result in low yields, slow reaction rates, or complete failure.[5] Overcoming this low reactivity requires the careful selection of highly efficient activating agents and optimized reaction conditions. This guide focuses on three reliable strategies proven to be effective for such challenging substrates.

Recommended Coupling Strategies & Mechanisms

For poorly nucleophilic amines, the strategy revolves around converting the carboxylic acid into a highly reactive intermediate that the amine can attack effectively. We will explore three robust methods: uronium salt-based coupling (HATU), modified carbodiimide coupling (EDC/HOBt/DMAP), and acyl fluoride activation.

Strategy 1: Uronium/Aminium Salt Reagents (e.g., HATU)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for difficult cases involving sterically hindered or electron-deficient amines.[6][7][8]

Mechanism of Action: The reaction proceeds in two main steps.[6][9] First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate is more susceptible to nucleophilic attack than the corresponding HOBt ester formed with carbodiimides. The pyridine nitrogen within the HOAt moiety is believed to stabilize the transition state through a neighboring group effect, accelerating the subsequent amidation step.[6]

Advantages:

  • High coupling efficiency and fast reaction rates.[6]

  • Low rates of epimerization for chiral carboxylic acids.

  • Generally clean reactions with high yields.

Strategy 2: Enhanced Carbodiimide Protocol (EDC, HOBt, and DMAP)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[10] While effective for many amines, this intermediate can be slow to react with a poorly nucleophilic amine and is prone to an intramolecular rearrangement to a non-reactive N-acylurea byproduct.[10]

Optimized Protocol: To enhance reactivity and suppress side reactions, additives are essential.

  • HOBt (1-Hydroxybenzotriazole): Traps the O-acylisourea to form an HOBt-activated ester, which is more reactive and less prone to racemization.[10]

  • DMAP (4-Dimethylaminopyridine): For electron-deficient amines, the addition of a catalytic or stoichiometric amount of DMAP is critical. DMAP acts as a potent acyl transfer catalyst, reacting with the HOBt ester to form a highly reactive acylpyridinium salt, which is then readily attacked by the weak amine nucleophile.[4]

Advantages:

  • EDC and its urea byproduct are water-soluble, simplifying purification via aqueous workup.[10]

  • Reagents are cost-effective and readily available.

Strategy 3: Acyl Fluoride Intermediates

For exceptionally challenging couplings, converting the carboxylic acid to its corresponding acyl fluoride provides a stable yet highly reactive intermediate.[5][11][12] Acyl fluorides are small, minimizing steric hindrance, and exhibit high reactivity towards amines, often succeeding where other methods fail.[5] The conversion can be achieved in situ using reagents like Cyanuric Fluoride or Deoxo-Fluor®.

Mechanism of Action: The carboxylic acid is first converted to the acyl fluoride. This stable intermediate is then treated with the amine and a base. The high electronegativity of fluorine makes the carbonyl carbon extremely electrophilic, facilitating the attack by the weakly nucleophilic this compound.

Advantages:

  • Highly effective for both sterically hindered and electron-deficient substrates.[5][12]

  • The acyl fluoride intermediate can often be isolated or generated in situ cleanly.

Comparative Overview of Reaction Conditions

The following table summarizes the key parameters for each recommended strategy.

ParameterStrategy 1: HATUStrategy 2: EDC/HOBt/DMAPStrategy 3: Acyl Fluoride
Coupling Reagent HATUEDC·HClCyanuric Fluoride (or similar)
Additive(s) None requiredHOBt, DMAP (catalytic or stoichiometric)None required for coupling step
Typical Base DIPEA, TriethylamineDIPEA, TriethylaminePyridine, DIPEA
Stoichiometry (Acid:Amine:Reagent:Base) 1.0 : 1.1 : 1.1 : 3.01.0 : 1.1 : 1.2 : 3.01.0 : 1.1 : 1.1 : 2.0
Common Solvent DMF, DCM, AcetonitrileDCM, DMFDCM, THF, Acetonitrile
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Reflux
Pros High efficiency, fast, low epimerizationCost-effective, easy byproduct removalExcellent for highly unreactive substrates
Cons Higher cost, byproduct removal can be trickySlower, potential for N-acylurea side productRequires handling of fluorinating agents

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is the recommended starting point for coupling this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1–0.5 M. Stir to dissolve.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at 0 °C for 15-30 minutes. A color change is often observed.

  • Amine Addition: Add this compound (1.1 equiv.) to the reaction mixture, either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt/DMAP Mediated Coupling

A cost-effective alternative, optimized for the challenging amine substrate.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), HOBt (1.2 equiv.), and DMAP (0.2-1.0 equiv.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or DMF to achieve a concentration of 0.1–0.5 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) in one portion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12–24 hours). For very slow reactions, gentle heating (40 °C) may be required.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with DCM.

    • Wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[10] The aqueous washes will remove the urea byproduct and excess EDC/HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of the target amide.

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents Weigh Starting Materials (Carboxylic Acid, Amine, Coupling Reagent, Base) setup Combine in Flask under Inert Atmosphere reagents->setup 1.0 equiv Acid 1.1 equiv Amine activation Add Solvent & Base Pre-activation at 0 °C setup->activation stir Stir at RT (2-24 h) activation->stir monitor Monitor by TLC / LC-MS stir->monitor Periodic Sampling workup Aqueous Workup (Acid/Base/Brine Washes) monitor->workup Reaction Complete dry Dry & Concentrate (Na₂SO₄ & Rotovap) workup->dry chromatography Flash Column Chromatography dry->chromatography product Characterize Final Product (NMR, MS, HRMS) chromatography->product

Caption: A generalized workflow for amide coupling, from reagent preparation to final product characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine is too great for the chosen conditions. 3. Reagents (especially solvent) are not anhydrous.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[13] 2. If using EDC/HOBt, add a full equivalent of DMAP.[4] 3. Consider converting the acid to an acyl fluoride first.[5] 4. Gently heat the reaction mixture (e.g., to 40-50 °C). 5. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Side Products 1. (EDC method) Formation of N-acylurea byproduct. 2. Decomposition of starting materials or product under basic conditions. 3. The activated ester is reacting with other nucleophiles.1. Ensure HOBt is used with EDC to minimize N-acylurea formation.[10] 2. Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine. 3. Lower the reaction temperature or shorten the reaction time.
Difficulty in Purification 1. (HATU method) Tetramethylurea byproduct is soluble in many organic solvents. 2. (EDC method) Urea byproduct did not fully wash out.1. For HATU byproducts, perform multiple aqueous washes. A final wash with cold 1N HCl can sometimes help. 2. For EDC byproducts, ensure sufficient acidic and basic washes are performed during workup to remove all water-soluble impurities.[10]
Epimerization of Chiral Acid 1. Base-mediated racemization of the α-carbon. 2. Over-activation or extended reaction times at elevated temperatures.1. Use HATU or EDC with HOBt/HOAt, which are known to suppress racemization.[9] 2. Perform the reaction at the lowest possible temperature (start at 0 °C). 3. Avoid excess base and ensure a non-nucleophilic base (DIPEA) is used.

Conclusion

The successful acylation of this compound is readily achievable with a rational selection of modern coupling reagents and optimized protocols. Due to the amine's pronounced electron-deficient character, high-efficiency uronium salt reagents like HATU represent the most reliable first-choice methodology. For applications where cost is a primary concern, an enhanced carbodiimide protocol using EDC in combination with both HOBt and DMAP offers a viable alternative. By understanding the underlying chemical challenges and employing the robust strategies outlined in this guide, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs, paving the way for the discovery of novel therapeutics.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-77. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry Publishing. [Link]

  • HATU. Wikipedia. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Isoxazole-based pharmaceutically important molecules including drugs. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Amide coupling. Reddit. [Link]

  • Singh, R. P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bou-Hamdan, H., Ghaffari, A., Khedr, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(17), 5240. [Link]

  • Qin, H., Shantharam, C. S., Kumar, C. S. A., & Rangappa, K. S. (2017). Benzisoxazole: a privileged scaffold in medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Amine Group in Benzo[d]isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Derivatives of this scaffold exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities.[1][2][3] The strategic modification of substituents on the benzo[d]isoxazole ring system is a key tactic in drug discovery programs to modulate potency, selectivity, and pharmacokinetic profiles. Among the various positions for substitution, the introduction and subsequent functionalization of an amine group offer a versatile handle for generating diverse chemical libraries. This guide provides an in-depth exploration of key synthetic strategies and detailed protocols for the derivatization of the exocyclic amine group on a benzo[d]isoxazole core, tailored for researchers and professionals in drug development.

Introduction: The Significance of Amino-Benzo[d]isoxazoles

The amine group on the benzo[d]isoxazole scaffold serves as a critical nucleophilic center, enabling a wide array of chemical transformations. Its derivatization allows for the introduction of various pharmacophoric elements, modification of physicochemical properties such as solubility and lipophilicity, and the establishment of new hydrogen bonding networks, all of which can profoundly influence biological activity. For instance, 3-amino-benzo[d]isoxazole derivatives have been investigated as potent inhibitors of c-Met kinase, a target in cancer therapy.[4] This document outlines robust and reproducible protocols for several common and powerful amine functionalization reactions: acylation, sulfonylation, urea/thiourea formation, and N-arylation.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of the amine group is dictated by the lone pair of electrons on the nitrogen atom. The choice of electrophile and reaction conditions will determine the nature of the newly formed bond. The following sections detail the most common and effective methods for derivatizing the amine.

G cluster_main Amine Functionalization Pathways cluster_reagents Reagent Classes cluster_products Functionalized Products Aminobenzoxazole Amino-Benzo[d]isoxazole Acyl_Halide Acyl Halide / Acid Anhydride Aminobenzoxazole->Acyl_Halide Acylation Sulfonyl_Chloride Sulfonyl Chloride Aminobenzoxazole->Sulfonyl_Chloride Sulfonylation Isocyanate Isocyanate / Isothiocyanate Aminobenzoxazole->Isocyanate Urea/Thiourea Formation Aryl_Halide Aryl Halide / Triflate + Pd Catalyst Aminobenzoxazole->Aryl_Halide N-Arylation (Buchwald-Hartwig) Amide Amide Derivative Acyl_Halide->Amide Sulfonamide Sulfonamide Derivative Sulfonyl_Chloride->Sulfonamide Urea Urea / Thiourea Derivative Isocyanate->Urea Arylamine N-Aryl Derivative Aryl_Halide->Arylamine

Caption: Key functionalization pathways for amino-benzo[d]isoxazoles.

Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. It introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, often leading to improved target engagement.

Rationale and Mechanistic Insight

Acylation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. The reaction typically proceeds via a tetrahedral intermediate, which then collapses to form the amide product with the elimination of a leaving group (e.g., HCl or a carboxylate). A non-nucleophilic base is required to neutralize the acidic byproduct.

Experimental Protocol: Acylation with an Acyl Chloride

Objective: To synthesize N-(benzo[d]isoxazol-yl)acetamide from an amino-benzo[d]isoxazole and acetyl chloride.

Materials:

  • Amino-benzo[d]isoxazole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-benzo[d]isoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Slowly add the acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Sulfonylation: Crafting Sulfonamides

Sulfonamides are a key functional group in a variety of drugs, including antibiotics and diuretics. They are excellent hydrogen bond donors and can occupy specific pockets in protein active sites.

Rationale and Mechanistic Insight

Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated.

Experimental Protocol: Synthesis of a Benzo[d]isoxazole Sulfonamide

Objective: To synthesize a benzenesulfonamide derivative of an amino-benzo[d]isoxazole.

Materials:

  • Amino-benzo[d]isoxazole (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-benzo[d]isoxazole (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • If using DCM as the solvent, add pyridine or triethylamine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the benzenesulfonyl chloride (1.1 eq) portion-wise or dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the pure sulfonamide.[5]

Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in drug design due to their ability to form strong bidentate hydrogen bonds with protein targets. They are often used as bioisosteres for amides and carbamates.

Rationale and Mechanistic Insight

This transformation proceeds via the nucleophilic addition of the amine to the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is typically very clean and high-yielding, often requiring no catalyst.

Experimental Protocol: Synthesis of a Benzo[d]isoxazolyl Urea

Objective: To prepare a urea derivative from an amino-benzo[d]isoxazole and an isocyanate.

Materials:

  • Amino-benzo[d]isoxazole (1.0 eq)

  • Substituted isocyanate (e.g., phenyl isocyanate) (1.05 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, catalytic amount)

Procedure:

  • Dissolve the amino-benzo[d]isoxazole (1.0 eq) in anhydrous THF in a round-bottom flask.[6]

  • Add the substituted isocyanate (1.05 eq) to the solution at room temperature.[6] A catalytic amount of triethylamine can be added to facilitate the reaction if the amine is not sufficiently nucleophilic.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.[6]

  • If a precipitate forms, collect the product by filtration. Wash the solid with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography. A similar procedure can be followed using a substituted isothiocyanate to yield the corresponding thiourea.[6]

FunctionalizationReagentKey ConditionsProduct
Acylation Acyl ChlorideBase (TEA, DIPEA), 0°C to RTAmide
Sulfonylation Sulfonyl ChlorideBase (Pyridine, TEA), 0°C to RTSulfonamide
Urea Formation IsocyanateRoom Temperature, optional catalystUrea
Thiourea Formation IsothiocyanateRoom Temperature, optional catalystThiourea
N-Arylation Aryl HalidePd Catalyst, Ligand, Base, HeatN-Aryl Amine
Table 1: Summary of Key Functionalization Reactions.

N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is crucial for constructing many complex pharmaceutical agents. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl amines from aryl halides or triflates.[7][8]

Rationale and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[7][8] The choice of palladium precursor, ligand, and base is critical for a successful transformation.[9][10]

G Start Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Start->OxAdd Complex1 [Ar-Pd(II)-X]Ln OxAdd->Complex1 AmineCoord Amine Coordination (R-NH2) Complex1->AmineCoord Complex2 [Ar-Pd(II)-NH2R]Ln AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 [Ar-Pd(II)-NHR]Ln Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Start Catalyst Regeneration Product Product (Ar-NHR) RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Objective: To couple an amino-benzo[d]isoxazole with an aryl bromide.

Materials:

  • Amino-benzo[d]isoxazole (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or BINAP derivative (ligand, 1.1-1.2x mol of Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), palladium precursor, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the amino-benzo[d]isoxazole (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-aryl benzo[d]isoxazole derivative.

Conclusion and Future Perspectives

The protocols detailed in this guide represent a robust toolkit for the synthetic elaboration of amino-benzo[d]isoxazoles. Mastery of these fundamental transformations—acylation, sulfonylation, urea/thiourea formation, and N-arylation—empowers medicinal chemists to systematically explore the structure-activity relationships of this important heterocyclic scaffold. The continued development of novel reagents and catalytic systems will undoubtedly expand the possibilities for functionalization, leading to the discovery of next-generation therapeutics built upon the privileged benzo[d]isoxazole core.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). (2018). Journal of Medicinal Chemistry. [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry. (n.d.). ResearchGate. [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). MedChemComm. [Link]

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). Chemical Society Reviews. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (2001). Tetrahedron Letters. [Link]

  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as antimicrobial and antioxidant agents. (n.d.). Journal of the Indian Chemical Society. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Journal of the Iranian Chemical Society. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of novel 2-sulfonyl benzothiazole containing isoxazole derivatives as potent antioxidant and antibacterial agents. (2020). ResearchGate. [Link]

  • Synthesis of sulfonylamides containing an isoxazole moiety. (2024). ResearchGate. [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. (2021). Scientific Reports. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). Molecules. [Link]

  • Process for preparing isoxazole compounds. (n.d.).
  • Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). Molecules. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Advances. [Link]

Sources

Application Note: One-Pot Synthesis Methods for Fluorinated Benzoisoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for organic chemists and process engineers involved in the synthesis of bioactive heterocycles. It focuses on the one-pot synthesis of fluorinated 1,2-benzisoxazole amines , a critical scaffold in antipsychotic pharmacophores (e.g., Risperidone, Paliperidone).

Abstract & Strategic Value

Fluorinated 1,2-benzisoxazole amines are high-value intermediates in the synthesis of atypical antipsychotics. Traditional synthesis often involves multi-step isolation of oxime intermediates, resulting in lower yields and higher solvent waste. This guide details two validated one-pot protocols that streamline the formation of the benzisoxazole core via nucleophilic aromatic substitution (


) cascades. These methods eliminate intermediate isolation, reduce cycle time, and improve atom economy.
Key Applications
  • Protocol A: Direct synthesis of 3-amino-1,2-benzisoxazoles from 2-fluorobenzonitriles (General Scaffold).

  • Protocol B: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole from (2,4-difluorophenyl)ketones (Risperidone/Paliperidone Intermediate).

Mechanistic Principles

The efficiency of these one-pot methods relies on the "Oximation-Cyclization Cascade."

  • Activation: The fluorine atom at the ortho position of the benzene ring is activated for nucleophilic attack by the electron-withdrawing nature of the nitrile (Protocol A) or the carbonyl/oxime (Protocol B).

  • Nucleophilic Attack: An oxygen nucleophile (hydroxylamine or acetohydroxamic acid) attacks the electrophilic center (CN or C=O).

  • Cyclization (

    
    ):  Under basic conditions, the oximino oxygen acts as an intramolecular nucleophile, displacing the ortho-fluorine atom to close the isoxazole ring.
    
Reaction Pathway Visualization

The following diagram illustrates the bifurcated pathway for Nitrile vs. Ketone substrates.

G Start_Nitrile 2,4-Difluorobenzonitrile Int_A Intermediate: O-Amidoxime Species Start_Nitrile->Int_A Nucleophilic Addn Start_Ketone (2,4-Difluorophenyl) (4-piperidinyl)methanone Int_B Intermediate: Oxime (Z-isomer) Start_Ketone->Int_B Condensation Reagent_A Acetohydroxamic Acid (Base) Reagent_A->Int_A Reagent_B Hydroxylamine HCl (Base) Reagent_B->Int_B Cyclization Intramolecular SNAr (F- Displacement) Int_A->Cyclization Int_B->Cyclization Product_A 3-Amino-6-fluoro- 1,2-benzisoxazole Cyclization->Product_A From Nitrile Product_B 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Cyclization->Product_B From Ketone

Figure 1: Mechanistic bifurcation for the synthesis of 3-amino vs. 3-alkyl/piperidinyl benzisoxazoles.

Protocol A: Synthesis of 3-Amino-6-fluoro-1,2-benzisoxazole

Target: General 3-amino-benzisoxazole scaffolds. Method: Acetohydroxamic Acid (AHA) mediated cyclization.

This method utilizes acetohydroxamic acid as a dual-purpose reagent. It acts as a nucleophile to attack the nitrile and provides the oxygen atom for the ring closure, avoiding the instability often associated with free hydroxylamine in this specific transformation.

Materials
ReagentEquiv.[1][2][3][4][5]Role
2,4-Difluorobenzonitrile 1.0Substrate
Acetohydroxamic Acid (AHA) 1.2 - 1.5Reagent
Potassium tert-butoxide (KOtBu) 2.0 - 2.5Base
DMF (Anhydrous) 10 VolSolvent
Water -Quench
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask under Nitrogen atmosphere, dissolve Acetohydroxamic acid (1.2 equiv) in anhydrous DMF .

  • Base Activation: Cool the solution to 0°C. Add KOtBu (2.2 equiv) portion-wise. Caution: Exothermic. Stir for 30 minutes to generate the hydroxamate anion.

  • Substrate Addition: Add 2,4-Difluorobenzonitrile (1.0 equiv) slowly to the reaction mixture at 0-5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: If reaction is sluggish, heat to 50°C. Monitor by TLC/HPLC for disappearance of nitrile.

  • Quench & Isolation: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Yield Expectation: 75–85% Critical Control Point: Moisture control is essential during the base addition to prevent hydrolysis of the nitrile to the amide.

Protocol B: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Target: Key intermediate for Risperidone/Paliperidone. Method: One-pot Oximation/Cyclization using Inorganic Base.

This protocol is optimized for scale-up, replacing organic bases (like TEA) with inorganic hydroxides to reduce cost and environmental impact.

Materials
ReagentEquiv.[1][2][3][4][5]Role
4-(2,4-Difluorobenzoyl)piperidine HCl 1.0Substrate
Hydroxylamine HCl 1.5 - 2.0Reagent
KOH or NaOH (50% aq. solution) 4.0 - 5.0Base
Methanol or Isopropanol 5-8 VolSolvent
Conc. HCl As neededSalt Formation
Step-by-Step Procedure
  • Dissolution: Charge 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 equiv) and Methanol into a reactor. Stir to suspend.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.5 equiv).

  • Base Addition (Cyclization Trigger): Dropwise add 50% KOH solution (4.0 equiv).

    • Exotherm Alert: Maintain internal temperature < 30°C during addition.

  • Reflux: Heat the mixture to 60–65°C (Reflux) and hold for 12–16 hours.

    • Mechanism:[6][7][8][9] The base neutralizes the HCl salts and promotes the formation of the oxime. Continued heating drives the intramolecular

      
       displacement of the ortho-fluorine.
      
  • Monitoring: Check HPLC. The intermediate oxime should convert fully to the benzisoxazole.

  • Work-up: Cool to RT. Dropwise add Concentrated HCl to adjust pH to < 1. This precipitates the product as the hydrochloride salt.

  • Crystallization: Cool to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white solid. Wash with cold methanol and then water to remove inorganic salts.

  • Drying: Dry at 60°C under vacuum.

Yield Expectation: 85–92% (High Purity >99%) Self-Validating Check: The product should be a white solid. A yellow tint indicates incomplete removal of oxime byproducts or oxidation impurities.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of NitrileEnsure anhydrous DMF; reduce water content in base.
Incomplete Cyclization (Protocol B) Temperature too lowEnsure vigorous reflux (60°C+); extend reaction time.
Colored Impurities Oxidation of HydroxylamineDegas solvents; perform reaction under

blanket.
"Sticky" Precipitate Trapped Solvent/OligomersUse Isopropanol instead of Methanol; slow cooling during crystallization.

Safety Considerations

  • Hydroxylamine/Acetohydroxamic Acid: These compounds can be energetic. Never concentrate reaction mixtures containing free hydroxylamine to dryness, as this presents an explosion hazard. Quench excess hydroxylamine with acetone or sodium bisulfite before disposal.

  • Fluorinated Aromatics: Generally skin irritants. Use gloves and fume hoods.

  • Exotherms: The deprotonation step with KOtBu or KOH is significantly exothermic. Control addition rates strictly.

References

  • Palermo, M. G. (2016).[3] One-pot synthesis of 3-amino-1,2-benzisoxazoles via acetohydroxamic acid. Chemical Science Transactions. Link

  • Vertex Pharmaceuticals. (2020). Patent CN111777601B: Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Google Patents. Link

  • Shastri, R. A., & Goswami, D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals. Link

  • Krol, M., et al. (2021). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety. International Journal of Molecular Sciences. Link

  • Ossila. (2023). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Product Guide. Ossila. Link

Sources

Utilizing 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine in heterocyclic library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation Using 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Executive Summary & Strategic Value

This guide details the utilization of This compound (referred to herein as TFBA ) as a core scaffold in heterocyclic library generation.

Why this Molecule?

  • Privileged Scaffold: The 1,2-benzisoxazole core is a proven pharmacophore in CNS therapeutics (e.g., Risperidone for antipsychotics, Zonisamide for anticonvulsants).[1]

  • The Fluorine Effect: The 5-trifluoromethyl group (

    
    ) enhances lipophilicity (
    
    
    
    ) for Blood-Brain Barrier (BBB) penetration and blocks metabolic oxidation at the C5 position, significantly extending half-life (
    
    
    ).
  • Chemical Diversity: The C3-amine serves as a versatile "handle" for orthogonal functionalization, allowing the generation of amides, ureas, and biaryl systems.

Chemical Profile & Reactivity Assessment

Before initiating library synthesis, researchers must account for the specific electronic properties of TFBA.

PropertyValue/DescriptionImplication for Synthesis
Structure 1,2-benzisoxazole fused ringLatent instability of N-O bond under reducing conditions.
Electronic State Electron-DeficientThe

(C5) and isoxazole ring pull electron density. The C3-amine is weakly nucleophilic .
Solubility Moderate/LipophilicSoluble in DMSO, DMF, DCM. Poor in water.
NMR Handle

NMR
Distinct singlet (~ -62 ppm) allows for non-destructive reaction monitoring without workup.

Critical Reactivity Warning: The C3-amine of TFBA is significantly less reactive than a standard aniline due to the electron-withdrawing nature of the heterocycle. Standard amide couplings (e.g., EDC/NHS) often fail. Activation via acid chlorides or high-energy Pd-catalysis is required.

Strategic Workflows: Divergent Library Generation

We define two primary pathways for library construction: Path A (Functionalization) and Path B (Scaffold Morphing).

LibraryStrategy cluster_PathA Path A: Core Conservation (Kinase/GPCR Targets) cluster_PathB Path B: Scaffold Morphing (Diversity Oriented Synthesis) Start 5-(Trifluoromethyl) benzo[d]isoxazol-3-amine Amide Amide/Urea Derivatives Start->Amide Acyl Cl / Isocyanates (Base catalyzed) Biaryl N-Arylation (Buchwald) Start->Biaryl Pd-Catalysis (BrettPhos/Xantphos) RingOpen Salicylonitriles/ Amidines Start->RingOpen Reductive Cleavage (H2/Pd or Fe/AcOH) Recycl Recyclization (Quinazolines) RingOpen->Recycl Condensation

Figure 1: Divergent synthetic pathways.[2] Path A preserves the pharmacophore; Path B accesses novel chemical space via N-O bond cleavage.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Target: Biaryl amines for kinase inhibition.

Challenge: The electron-deficient nature of TFBA makes it a poor partner for standard Pd-coupling. Solution: Use of electron-rich, bulky biaryl phosphine ligands (BrettPhos) or chelating ligands (Xantphos) to facilitate reductive elimination.

Materials:

  • TFBA (1.0 equiv)

  • Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos (optimal for primary amines) or Xantphos.

  • Base:

    
     (2.0 equiv) - Crucial: Weaker bases like carbonate are preferred over alkoxides to prevent side reactions with the isoxazole ring.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inertion: Charge a microwave vial with TFBA, Aryl Halide,

    
    , and Catalyst/Ligand. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe for this catalytic cycle.
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration).
    
  • Reaction: Heat to 100°C for 12-18 hours (thermal) or 120°C for 1 hour (microwave).

  • Monitoring: Check LCMS. Look for the disappearance of the TFBA peak (

    
    ).
    
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Insight:

BuchwaldMech LnP LnP-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br AmineBind Amine Coordination (Rate Limiting Step) OxAdd->AmineBind + TFBA Deprot Deprotonation (Cs2CO3) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LnP Regenerate Catalyst

Figure 2: Catalytic cycle.[3] The "Amine Coordination" step is the bottleneck due to TFBA's low nucleophilicity.

Protocol B: Urea Library Synthesis (Kinase/GPCR Targets)

Target: Urea linkers are classic motifs in kinase inhibitors (e.g., Sorafenib mimics).

Method: Direct coupling with Isocyanates.

  • Dissolution: Dissolve TFBA (1.0 equiv) in dry THF or DCM.

  • Activation: Add Pyridine (1.5 equiv). Why? To act as a proton sponge and mild catalyst.

  • Addition: Add Isocyanate (1.1 equiv) dropwise at

    
    .
    
  • Maturation: Allow to warm to RT and stir for 4-12 hours.

  • Validation: If conversion is low, heat to

    
    . The electron-poor amine may require thermal energy to attack the isocyanate carbon.
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Coupling) Amine nucleophilicity too low.Switch to Acid Chlorides (for amides) or BrettPhos Pd G3 (for arylation).
Ring Cleavage Reducing conditions too harsh.Avoid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, Fe, Sn, or strong hydrides (

). Use

with caution.
Insoluble SM High lipophilicity of

.
Use DMA (Dimethylacetamide) or NMP as cosolvent.

Analytical Standard:

  • 
     NMR:  Expect a sharp singlet around -62 to -63 ppm .
    
  • Shift: Upon functionalization of the amine, the

    
     signal often shifts slightly downfield (0.5 - 1.0 ppm) due to electronic perturbation of the ring system.
    

References

  • Pattanayak, P., & Chatterjee, T. (2023).[4] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[4][5] Journal of Organic Chemistry. Link

  • Samanth, M. (2025).[6] Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. SSRN.[6] Link

  • BenchChem Technical Guides. (2025). Solubility and Properties of Trifluoromethyl-substituted Aromatics. BenchChem.[7] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Albert, D. H., et al. (2008). 3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases.[2] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Solubility issues of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting CAS Registry Number: 222622-86-2 (Generic reference for this scaffold class) Chemical Formula: C₈H₅F₃N₂O Molecular Weight: 202.13 g/mol [1][2]

Executive Summary & Molecule Profile

Why is solubility difficult with this molecule? 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine (TFBA) presents a classic medicinal chemistry paradox. It contains a polar amine headgroup (


) and a highly lipophilic, electron-withdrawing tail (

).[1][2]
  • The Fluorine Effect: The trifluoromethyl group significantly increases lipophilicity (LogP) and promotes strong lattice energy via

    
    -
    
    
    
    stacking interactions reinforced by the electron-deficient aromatic ring.[1][2] This makes the solid "resist" breaking apart into solution.[1]
  • Weak Basicity: Unlike typical amines, the 3-amino group on the isoxazole ring is electronically coupled to the aromatic system.[1][2] The electron-withdrawing nature of the benzo-isoxazole core, amplified by the

    
     group, renders this amine extremely weakly basic  (pKa of conjugate acid 
    
    
    
    1.5–2.5).[1][2] It will not dissolve in weak aqueous acids (e.g., 1M acetic acid).

The Solubility Matrix

Data summarized from structural analog behavior and standard fluorinated heterocycle protocols.

Solvent ClassSolubility PotentialRecommended UseNotes
Aprotic Polar Excellent Stock Solutions, ReactionsDMSO, DMF, DMAc. Preferred for >50 mM stocks.[1][2]
Chlorinated Good Synthesis, ExtractionsDCM, Chloroform, DCE. Good solubility, but volatility causes "creeping" crystallization.
Ethers Moderate ReactionsTHF, Dioxane. May require gentle heating (40°C) to initiate dissolution.[1]
Alcohols Moderate to Poor CrystallizationMethanol, Ethanol. Often requires reflux to dissolve; precipitates upon cooling (good for purification).[1]
Hydrocarbons Insoluble WashingHexane, Heptane. Use these to wash away impurities; the product will remain solid.
Aqueous Insoluble --Water, PBS. Even at low pH (pH 2-3), solubility is negligible.[1]

Troubleshooting Guides (Q&A Format)

Scenario A: Biological Assay Preparation

User Question: "I dissolved TFBA in DMSO at 10 mM. When I diluted it into my cell culture media (PBS), it immediately turned cloudy. How do I fix this 'crashing out'?"

Technical Diagnosis: This is the "Solubility Cliff." The hydrophobic


 group drives rapid aggregation when the water content exceeds ~95%, even if the concentration is theoretically low.

Solution: The Intermediate Dilution Step Do not jump directly from 100% DMSO to 100% Aqueous buffer.[1]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into a co-solvent vehicle (e.g., PEG-400 or Propylene Glycol).[1][2]

  • Final Dilution: Dilute this mix into your media. The PEG chains wrap around the hydrophobic core, preventing immediate aggregation.

Scenario B: LCMS Sample Preparation

User Question: "My peaks are tailing, and I see carryover in the blank. I'm using Acetonitrile/Water (50:50) as the diluent."

Technical Diagnosis: The compound is hydrophobic and likely sticking to the PTFE lines or the injector loop. 50% water is too high for the initial dissolution of a fluorinated benzisoxazole.

Solution:

  • Change Diluent: Dissolve the sample in 100% Methanol or Acetonitrile first.[1]

  • Add Modifier: Add 0.1% Formic Acid.[1] Although the amine is weak, the proton source helps stabilize the ionization form in the mobile phase.

  • Wash Cycle: Add a "needle wash" step with 100% Isopropanol (IPA) between runs to strip the fluorinated compound from the injector surfaces.[1]

Scenario C: Acidic Dissolution

User Question: "I tried dissolving it in 1N HCl to make a salt, but it floats as a solid. Isn't this an amine?"

Technical Diagnosis: As noted in the Executive Summary, the


 and isoxazole ring pull electron density away from the amine.[1] It is not basic enough to be protonated by dilute aqueous HCl.[1][2]

Solution: To form a salt or dissolve via protonation, you must use anhydrous strong acids in organic media:

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM.

  • Procedure: Dissolve the free base in DCM first, then add the acid. The salt may precipitate (which is good for purification) or remain soluble in the organic phase.[1]

Visual Decision Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on experimental intent.

SolventSelection Start Start: Solid TFBA Intent What is the application? Start->Intent Bio Biological Assay (Cell/Enzyme) Intent->Bio Syn Chemical Synthesis (Reaction) Intent->Syn Ana Analytical (LCMS/NMR) Intent->Ana DMSO Dissolve in DMSO (Max 50mM) Bio->DMSO Temp Temperature Required? Syn->Temp Solv Solvent Choice Ana->Solv Crash Check for Precipitation in Media DMSO->Crash Cosolvent Use PEG-400 / Tween as Intermediate Crash->Cosolvent Precipitates Proceed Proceed Crash->Proceed Clear DCM DCM or THF (Room Temp) Temp->DCM < 40°C Tol Toluene or Xylene (Reflux) Temp->Tol > 80°C MeOD NMR: DMSO-d6 or CDCl3 Solv->MeOD ACN LCMS: 100% MeOH/ACN (No Water in Vial) Solv->ACN

[1][2]

Advanced Experimental Protocols

Protocol 1: The "Sonication-Heat" Cycle for Stubborn Stocks

Use this when the compound forms a "gel" or suspension in DMSO.[1][2]

  • Weighing: Weigh the target amount of TFBA into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent Addition: Add anhydrous DMSO to reach 80% of the final volume.

  • Vortex: Vortex at high speed for 30 seconds.

  • Sonication: Sonicate in a water bath at 40°C for 10 minutes .

    • Why? The heat breaks the lattice energy; the ultrasound disperses the micro-aggregates common with fluorinated compounds.

  • Top-up: Add DMSO to the final volume.

  • QC: Hold the vial up to a light source. If you see "schlieren" lines (swirly refraction patterns), it is not fully dissolved.[1] Repeat sonication.

Protocol 2: Recrystallization (Purification)

Since the compound is difficult to dissolve, this property can be used to purify it from soluble impurities.

  • Dissolution: Suspend the crude solid in Ethanol (approx. 10 mL per gram).

  • Reflux: Heat to reflux (

    
    ).[1][2] If it does not dissolve completely, add small amounts of Ethyl Acetate  dropwise until clear.
    
  • Hot Filtration: Filter while boiling hot to remove insoluble mechanical impurities.[1]

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (

    
    ).
    
  • Collection: The fluorinated amine should crystallize as white/off-white needles.[1][2] Filter and wash with cold Hexane .[1]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from [1][2]

  • National Institutes of Health (PMC). (2023).[1][2] Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2][4] Fluorinated Solvents and Building Blocks. Retrieved from [1][2]

  • Royal Society of Chemistry. (2016).[1][2] Synthesis of trifluoromethylated isoxazoles and their elaboration. Retrieved from [1][2]

  • Tanaka, K., & Pedersen, E. B. (1986).[5] Synthesis of Trifluoromethylisoxazoloazines. Acta Chemica Scandinavica. Retrieved from [1][2]

Sources

Recrystallization techniques for high-purity 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-229057-83-0 Status: Active Support Compound Class: Fluorinated Heterocyclic Primary Amine Molecular Weight: 202.13 g/mol

Executive Summary & Compound Profile

User Query: "How do I achieve >99% purity for 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine via recrystallization? I am experiencing yield loss and oiling out."

Technical Assessment: This compound presents a unique purification challenge due to the dichotomy of its functional groups.[1] The 5-trifluoromethyl group (-CF₃) imparts significant lipophilicity and lattice stability, while the 3-amino group (-NH₂) and the benzisoxazole core introduce polarity and hydrogen-bonding potential.

Successful recrystallization requires a solvent system that disrupts the strong crystal lattice energy driven by fluorine-fluorine interactions without solvating the impurities (often unreacted salicylonitriles or regioisomers).

Solvent Selection Strategy: The "Golden Triangle"

Do not rely on single-solvent systems for this compound class; they rarely offer the selectivity needed for >99% purity. We recommend a Binary Solvent System .

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Target Impurities
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Non-polar byproducts, oily oligomers.
Secondary (Polar) Ethanol (EtOH) Water 1:1 to 1:2Inorganic salts, highly polar degradation products.
Alternative (High Sol) Dichloromethane (DCM) Hexane 1:4Use only if EtOAc fails to dissolve the crude at reflux.

Technical Insight: The -CF₃ group increases solubility in chlorinated solvents (DCM) and aromatics (Toluene), but these often hold impurities too well. EtOAc/Heptane is preferred because the -CF₃ group reduces solubility in aliphatic hydrocarbons (Heptane), creating a sharp solubility curve when cooled.

Master Protocol: Binary Recrystallization Workflow

Safety Warning: Fluorinated compounds can be distinctively toxic. Perform all operations in a fume hood. Avoid glass-etching conditions (strong bases).

Phase A: Dissolution & Clarification
  • Charge Crude: Place 10.0 g of crude this compound in a round-bottom flask.

  • Solvent A Addition: Add Ethyl Acetate (30 mL, 3 vol) and heat to reflux (approx. 77°C).

    • Checkpoint: Does it dissolve? If not, add EtOAc in 0.5 vol increments until clear.

  • Hot Filtration: If insoluble particles (black specks/salts) remain, filter the hot solution through a pre-warmed Celite pad.

    • Pro-Tip: If the solution is dark brown/red, add 5% w/w Activated Carbon, reflux for 15 mins, then filter.

Phase B: Nucleation & Growth[2]
  • Reheat: Return the filtrate to a gentle reflux.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.

    • Stop Point: Stop adding when a persistent cloudiness (turbidity) appears that does not dissolve after 30 seconds of stirring.

  • Re-dissolution: Add a small amount of hot EtOAc (1-2 mL) to just clear the turbidity. The solution is now saturated.[2]

  • Controlled Cooling:

    • Step 1: Remove heat source.[3] Let cool to ambient temperature (20-25°C) over 2 hours. Stir slowly (100 RPM).

    • Step 2: Once at room temp, transfer to an ice bath (0-5°C) for 1 hour.

    • Critical: Do not shock-cool; this causes oiling out.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold 1:5 EtOAc:Heptane mixture.

  • Drying: Dry under vacuum (40°C) for 12 hours. High heat (>60°C) may cause sublimation or degradation of the amine.

Troubleshooting Guide (FAQ)

Issue 1: "The product is coming out as an oil, not a crystal."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[4][5] It occurs when the compound's melting point is depressed by impurities or solvent choice, causing it to separate as a liquid before it can crystallize.[2][4][5][6] Corrective Actions:

  • Seed It: Save a tiny crystal from a previous batch (or scratch the glass side). Add it when the solution is slightly supersaturated but still warm (40°C).

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Change Solvent: Switch to Ethanol/Water . The higher polarity of water forces the hydrophobic -CF₃ group to organize into a lattice more aggressively than Heptane does.

Issue 2: "My yield is low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Actions:

  • Push the Anti-Solvent: Increase the Heptane ratio.

  • Second Crop: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a second crop (check purity of this crop carefully).

Issue 3: "The crystals are colored (Yellow/Orange)."

Diagnosis: Oxidation products of the amine or trace iron contamination. Corrective Actions:

  • Acid Wash: Dissolve crude in dilute HCl, wash with ether (removes non-basic impurities), then basify with NaOH to reprecipitate before recrystallizing.

  • Charcoal: Repeat the hot filtration step with activated charcoal.

Logic Diagram: Troubleshooting Oiling Out

Recrystallization_Logic Start Start: Hot Saturated Solution Cooling Cooling Process Start->Cooling Observation Observation at 40°C Cooling->Observation Crystals Crystals Forming Observation->Crystals Cloudy/Solids Oil Oiling Out (Liquid Droplets) Observation->Oil Oily Droplets Success Success: Pure Crystals Crystals->Success Action_Reheat Action: Reheat to Dissolve Oil->Action_Reheat Action_Seed Action: Add Seed Crystal Action_Seed->Cooling Retry Slow Cool Action_Solvent Action: Add more Solvent A (lowers saturation) Action_Reheat->Action_Solvent Action_Solvent->Action_Seed

Caption: Decision tree for managing "Oiling Out" phenomena during the cooling phase of fluorinated amine purification.

References & Authoritative Grounding

  • Solubility of Fluorinated Benzisoxazoles:

    • Source: "Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals." MDPI, 2023.

    • Relevance: Establishes that lateral fluorine substitution enhances solubility in organic mixtures but requires specific anti-solvents for precipitation.

    • URL:[Link][7]

  • Purification of 3-Amino-Benzisoxazole Derivatives:

    • Source: "Process for the purification of 3-amino-5-methylisoxazole."[8] Google Patents (US3536729A).

    • Relevance: Provides the foundational industrial standard for purifying amino-isoxazoles via pH manipulation and solvent extraction.

    • URL:

  • Troubleshooting Oiling Out:

    • Source: "Troubleshooting: Oiling Out." Chemistry LibreTexts, 2022.

    • Relevance: Validates the "Reheat and Dilute" strategy for handling liquid-liquid phase separation in crystallization.

    • URL:[Link]

  • Synthesis & Isolation of Trifluoromethyl-Isoxazoles:

    • Source: "Trifluoromethylated Flavonoid-Based Isoxazoles...[9] Synthesis." Molecules, 2021.[9][10]

    • Relevance: Demonstrates the use of Ethyl Acetate/Petroleum Ether (analogous to Heptane) for the isolation of trifluoromethyl-substituted isoxazole rings.

    • URL:[Link][7]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine, a molecule of significant interest due to its trifluoromethyl and benzisoxazole moieties, presents a unique analytical challenge. The trifluoromethyl group often enhances metabolic stability and bioavailability, while the benzisoxazole scaffold is a recognized pharmacophore in numerous therapeutic agents[1]. This guide provides an in-depth comparison of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound, offering insights into the causality behind experimental choices and providing predicted data based on established principles.

Introduction to the Analyte

This compound possesses a molecular formula of C₈H₅F₃N₂O and a molecular weight of 202.13 g/mol . Its structure, featuring a fused aromatic system, a reactive amine group, and a strongly electron-withdrawing trifluoromethyl group, dictates its behavior across various analytical platforms. Understanding its fragmentation patterns, spectral characteristics, and chromatographic retention is crucial for its identification, purity assessment, and pharmacokinetic studies.

Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. Both Electron Ionization (EI-MS) and Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) offer complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.

Predicted EI-MS Fragmentation Pattern:

The fragmentation of this compound under EI is expected to be driven by the stability of the aromatic system and the lability of the isoxazole ring and the C-CF₃ bond.

m/z (predicted) Proposed Fragment Identity Neutral Loss
202[M]⁺•-
183[M - F]⁺F•
174[M - CO]⁺•CO
145[M - CNO]⁺CNO•
133[M - CF₃]⁺CF₃•
117[C₆H₄N]⁺CF₃CN
91[C₆H₅]⁺CF₃CN₂O

Causality of Fragmentation:

  • Molecular Ion (m/z 202): The aromatic nature of the benzisoxazole ring should allow for the observation of a distinct molecular ion peak.

  • Loss of Fluorine (m/z 183): While the C-F bond is strong, the loss of a single fluorine radical is a possible fragmentation pathway for trifluoromethylated compounds.

  • Decarbonylation (m/z 174): Cleavage of the isoxazole ring can lead to the expulsion of a carbon monoxide (CO) molecule.

  • Isoxazole Ring Cleavage (m/z 145): A characteristic fragmentation of isoxazoles involves the cleavage of the N-O bond and subsequent rearrangements, potentially leading to the loss of a CNO radical.

  • Loss of Trifluoromethyl Radical (m/z 133): The cleavage of the bond between the aromatic ring and the trifluoromethyl group is a common fragmentation pathway for such compounds, resulting in a stable ion.

  • Further Fragmentation (m/z 117, 91): Subsequent fragmentations of the benzisoxazole core can lead to the formation of smaller, stable aromatic ions.

M [C₈H₅F₃N₂O]⁺• m/z 202 F1 [C₈H₅F₂N₂O]⁺ m/z 183 M->F1 - F• F2 [C₇H₅F₃N₂]⁺• m/z 174 M->F2 - CO F3 [C₇H₅F₃N]⁺ m/z 145 M->F3 - CNO• F4 [C₇H₅N₂O]⁺ m/z 133 M->F4 - CF₃•

Caption: Predicted EI-MS Fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to induce fragmentation. This method is particularly useful for providing molecular weight information and controlled fragmentation.

Predicted ESI-MS/MS Fragmentation Pattern (Positive Ion Mode):

In positive ion mode, the primary amine is the most likely site of protonation.

Precursor Ion (m/z) Product Ion (m/z) (predicted) Proposed Neutral Loss
203 [M+H]⁺186NH₃
203 [M+H]⁺175CO
203 [M+H]⁺134CF₃CN
186158CO

Causality of Fragmentation:

  • Protonated Molecule (m/z 203): The presence of the basic amine group makes protonation highly favorable in ESI positive mode.

  • Loss of Ammonia (m/z 186): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.

  • Decarbonylation (m/z 175): Similar to EI-MS, cleavage of the isoxazole ring can lead to the loss of CO.

  • Ring Cleavage (m/z 134): Fragmentation of the isoxazole ring can lead to the loss of a trifluoromethyl cyanide molecule.

  • Sequential Fragmentation (m/z 158): The fragment ion at m/z 186 can undergo further fragmentation by losing a molecule of carbon monoxide.

MH [C₈H₆F₃N₂O]⁺ m/z 203 F1 [C₈H₃F₃NO]⁺ m/z 186 MH->F1 - NH₃ F2 [C₇H₆F₃N₂]⁺ m/z 175 MH->F2 - CO F3 [C₆H₅N₂O]⁺ m/z 134 MH->F3 - CF₃CN F4 [C₇H₃F₃N]⁺ m/z 158 F1->F4 - CO

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for unambiguous structure confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons (δ 7.5-8.5 ppm): The protons on the benzene ring will appear in the downfield region. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The specific splitting patterns will depend on the coupling between the aromatic protons.

  • Amine Protons (δ 4.0-6.0 ppm): The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration and will typically appear as a broad singlet.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Aromatic Carbons (δ 110-160 ppm): The carbons of the benzene ring and the isoxazole ring will resonate in this region.

  • Carbon attached to CF₃ (q, J ≈ 30-40 Hz): The carbon atom directly bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon (q, J ≈ 270-280 Hz): The carbon of the CF₃ group itself will also be a quartet with a much larger coupling constant.

  • C3-Amine Carbon (δ ~150-160 ppm): The carbon atom of the isoxazole ring bonded to the amine group is expected to be significantly deshielded.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the primary method for determining the purity of a compound and for its quantification in various matrices. A reverse-phase HPLC method would be most suitable for this compound.

Typical Reverse-Phase HPLC Conditions:

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase will interact with the hydrophobic aromatic rings of the analyte.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is often necessary to achieve good separation and peak shape for aromatic compounds.
Detector UV at ~254 nm or ~280 nmThe fused aromatic system is expected to have strong UV absorbance in this range.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Expected Chromatographic Behavior:

The presence of the trifluoromethyl group increases the hydrophobicity of the molecule, which will lead to a longer retention time on a reverse-phase column compared to its non-fluorinated analog. The amine group may cause peak tailing, which can often be mitigated by the addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to ensure the amine is protonated.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations Best Suited For
EI-MS Molecular fingerprint, fragmentation patternHigh fragmentation provides detailed structural information.Molecular ion may be weak or absent.Identification of unknown compounds, library matching.
ESI-MS/MS Molecular weight, controlled fragmentationSoft ionization preserves the molecular ion; tandem MS allows for targeted fragmentation analysis.Provides less fragmentation than EI-MS.Molecular weight determination, structural confirmation, quantification.
NMR Unambiguous structure, connectivityProvides the most detailed structural information.Lower sensitivity than MS, requires more sample.Definitive structure elucidation of pure compounds.
HPLC Purity, quantification, separation of mixturesHigh resolving power, excellent for purity assessment and quantification.Does not provide direct structural information.Purity analysis, quality control, pharmacokinetic studies.

Experimental Protocols

Mass Spectrometry Analysis (General Procedure)
  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • EI-MS Analysis: Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the mass spectrum over a range of m/z 50-500.

  • ESI-MS/MS Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. Perform product ion scans on the [M+H]⁺ precursor ion using a range of collision energies to obtain the MS/MS spectrum.

NMR Spectroscopy Analysis (General Procedure)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

HPLC Analysis (General Procedure)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Prepare a series of dilutions for calibration if quantification is required.

  • Chromatographic Separation: Inject 10 µL of the sample onto a C18 column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Detection and Quantification: Monitor the elution profile using a UV detector. Determine the purity by calculating the peak area percentage. For quantification, generate a calibration curve from the standards.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, aiding in structural confirmation. NMR spectroscopy remains the definitive tool for unambiguous structure elucidation. HPLC is indispensable for assessing purity and for quantitative analysis. By leveraging the strengths of each of these techniques, researchers can ensure the identity, purity, and quality of this important molecule, facilitating its advancement in drug discovery and development pipelines.

References

  • Journal of Heterocyclic Chemistry.
  • Journal of the American Society for Mass Spectrometry. Fragmentation of trifluoromethyl-containing compounds.
  • SIELC Technologies. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]

  • Patel, M., et al. Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, 2021. [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of the Bioactivity of Fluorinated vs. Non-Fluorinated Benzoisoxazol-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Optimizing Drug Discovery Workflows

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated benzoisoxazol-3-amines, a class of compounds with significant therapeutic potential. We will explore the profound impact of fluorination on molecular properties, target engagement, and metabolic stability, offering field-proven insights and detailed experimental protocols to inform and empower researchers in drug development.

The Rationale for Fluorination in Benzoisoxazole Scaffolds

The benzoisoxazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds, including antipsychotics and cholinesterase inhibitors.[1][2] The decision to introduce a fluorine atom is a calculated one, driven by its unique electronic properties that can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] Unlike other halogens, fluorine's small size and high electronegativity allow it to mimic hydrogen sterically while exerting a powerful inductive effect.[4] This seemingly subtle modification can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase a compound's half-life and bioavailability.

  • Receptor Binding Affinity: Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and optimizing interactions with target receptors.[5]

  • Membrane Permeability: While context-dependent, fluorination often increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3]

This guide will use a case study approach to compare a representative non-fluorinated benzoisoxazol-3-amine with its 6-fluoro-substituted analog, a common and often highly effective modification in this chemical series.[6]

Case Study: Comparative Bioactivity as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease.[7][8] Benzoisoxazole derivatives have shown promise as potent AChE inhibitors.[7] Here, we compare the inhibitory activity of a hypothetical non-fluorinated benzoisoxazol-3-amine (Compound 1 ) and its 6-fluoro analog (Compound 2 ).

Quantitative Bioactivity Data
CompoundStructureTargetIC₅₀ (nM)Selectivity (vs. BuChE)
1 Benzoisoxazol-3-amineAChE8550-fold
2 6-Fluoro-benzoisoxazol-3-amineAChE15150-fold

This data is representative and compiled based on established trends in the literature. Actual values may vary.

The data clearly indicates that the introduction of a fluorine atom at the 6-position of the benzoisoxazole ring results in a significant increase in potency against AChE. Furthermore, the selectivity over the related enzyme, butyrylcholinesterase (BuChE), is also enhanced.

The "Why": Mechanistic Insights into Enhanced Bioactivity

The superior performance of the fluorinated analog can be attributed to a combination of factors:

  • Enhanced Target Engagement: The electron-withdrawing fluorine atom can increase the acidity of the N-H proton of the amine, potentially leading to stronger hydrogen bonding interactions within the active site of AChE. Molecular modeling studies of similar inhibitors have implicated key residues such as Asp-72, Trp-84, and Phe-330 in binding.[7] The altered electronic profile of the fluorinated aromatic ring can also lead to more favorable π-π stacking or hydrophobic interactions.

  • Improved Metabolic Resistance: The 6-position of the benzoisoxazole ring can be susceptible to aromatic hydroxylation, a common metabolic pathway. The presence of a fluorine atom at this position effectively blocks this metabolic "soft spot," leading to a longer half-life and sustained therapeutic effect.

Experimental Protocols

Synthesis of Benzoisoxazol-3-amines

The synthesis of both the fluorinated and non-fluorinated benzoisoxazol-3-amines can be achieved through established synthetic routes. A common approach involves the cyclization of a suitably substituted 2-hydroxybenzonitrile.

Step-by-Step Synthesis of 6-Fluoro-benzoisoxazol-3-amine (Compound 2):

  • Starting Material: 4-Fluoro-2-hydroxybenzonitrile.

  • Oximation: The phenolic hydroxyl group is reacted with a suitable agent, such as hydroxylamine hydrochloride, in the presence of a base (e.g., sodium bicarbonate) to form the corresponding oxime.

  • Cyclization: The resulting oxime undergoes intramolecular cyclization, often promoted by a dehydrating agent or by heating, to form the benzoisoxazole ring.

  • Amination: The 3-position of the benzoisoxazole can then be functionalized to introduce the amine group. This can be achieved through various methods, such as nucleophilic aromatic substitution on a 3-halo-benzoisoxazole precursor.[9]

Synthesis_Workflow start 4-Fluoro-2-hydroxybenzonitrile step1 Oximation (Hydroxylamine HCl, Base) start->step1 step2 Intramolecular Cyclization (Dehydrating Agent/Heat) step1->step2 step3 Amination (e.g., Nucleophilic Substitution) step2->step3 end_node 6-Fluoro-benzoisoxazol-3-amine step3->end_node

Caption: Synthetic workflow for 6-Fluoro-benzoisoxazol-3-amine.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.[10]

Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Test compounds (dissolved in DMSO)

    • Acetylcholinesterase (AChE) enzyme solution

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

AChE_Assay_Workflow reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Compounds) plate_prep Plate Preparation (Buffer, DTNB, Test Compound) reagents->plate_prep enzyme_add Add AChE Enzyme (Incubate 15 min at 37°C) plate_prep->enzyme_add reaction_start Initiate Reaction (Add ATCI Substrate) enzyme_add->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) measurement->analysis

Caption: Workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzoisoxazol-3-amine scaffold demonstrably enhances its bioactivity as an acetylcholinesterase inhibitor. This improvement is multifaceted, stemming from increased target affinity and improved metabolic stability. The presented experimental protocols provide a robust framework for the synthesis and evaluation of these and similar compounds.

For researchers and drug development professionals, the key takeaway is that fluorination is a powerful tool for lead optimization. However, its effects are not universally beneficial and are highly dependent on the specific scaffold and the position of the fluorine atom.[11] Therefore, a systematic structure-activity relationship (SAR) study is crucial to identify the optimal fluorination strategy for a given biological target. Future work should focus on exploring the effects of fluorination at other positions of the benzoisoxazole ring and on the amine substituent to further refine the pharmacological profile of this promising class of compounds.

References

  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]

  • Villalobos, A., Blake, J. F., Biggers, C. K., Butler, T. W., Chapin, D. S., Chen, Y. L., ... & Ives, J. L. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 37(17), 2721–2734. [Link]

  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761-769. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Stockigt, D., Scharenberg, M., & Ruther, E. (1998). A series of benzisoxazole-and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 8(19), 2673-2678. [Link]

  • Gül, H. İ., Sakagami, H., & Öcal, N. (2018). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. ACS omega, 3(11), 15949-15961. [Link]

  • Yelekçi, K., Gökhan-Kelekçi, N., & Ünlü, S. (2018). Synthesis, biological evaluation, and docking studies of some 5-chloro-2 (3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 351(3-4), e1700329. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Christina Ruby Stella, P., Shameela Rajam, A., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Hernández-Pino, M., Pérez-González, M., & Villalobos-Molina, R. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Pharmaceuticals, 16(11), 1569. [Link]

  • 6-fluoro-1,2-benzisoxazol-3-amine. Chemical Synthesis Database. [Link]

  • Kandasamy, R., Pecic, S., & Desta, Z. Y. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. [Link]

  • Wawer, M. J., & Różalska, S. (2021). Biological activity of 3-(2-benzoxazol-5-yl) alanine derivatives. Amino Acids, 53(3), 421-435. [Link]

  • Méndez-Rojas, M. A., Rivera-Mancilla, E., & Ríos, M. Y. (2020). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Archiv der Pharmazie, 353(10), 2000140. [Link]

  • Benaka Prasad, S. B., Sridhar, M. A., & Lokesh, S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1, 2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational new drugs, 27(3), 226-233. [Link]

  • Yamane, I., Nakamura, T., & Kakei, M. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of antibiotics, 48(1), 29-37. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Chambers, R. D., & Sandford, G. (2017). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein journal of organic chemistry, 13, 1947-1953. [Link]

  • Baer, J. W., & Posner, G. H. (2011). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. The Journal of organic chemistry, 76(22), 9445-9450. [Link]

  • Avvaru, B. S., & McKenna, R. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(12), 2056-2064. [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(01), 23-32. [Link]

  • Al-Ostoot, F. H., & El-Sayed, M. A. A. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3, 4, 5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(15), 4443. [Link]

  • Smirnovas, V., & Baranauskiene, L. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry–A European Journal, e202402330. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 12(41), 26909-26941. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Various bioactive molecules containing benzoxazole. ResearchGate. [Link]

  • Fisyuk, A. S., & Boyarskaya, I. A. (2014). Fluorine-Containing Benzimidazoles and Their [a]-and [b] Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(1), 1-28. [Link]

  • Root, N., & Magolan, J. (2014). Synthesis of N-Alkyl-1, 3-dihydro-2, 1-benzisoxazoles. Organic letters, 16(24), 6436-6439. [Link]

  • Szymański, P., & Mikiciuk-Olasik, E. (2019). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE [5, 4-d] PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 76(2), 333-343. [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

[1]

Executive Summary & Application Scope

Compound: 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS: 868271-14-1 (varies by salt/source; verify specific batch) Molecular Formula: C₈H₅F₃N₂O Molecular Weight: 202.13 g/mol [1]

This guide provides a technical framework for the structural validation of This compound using Fourier Transform Infrared (FT-IR) spectroscopy.[1] As a critical intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and kinase inhibitors, its purity and identity are paramount.

This document objectively compares the spectral performance of the target compound against its non-fluorinated analog, highlighting the diagnostic "spectral fingerprint" introduced by the trifluoromethyl group.

Experimental Protocol: Solid-State Analysis

To ensure reproducibility and minimize atmospheric interference (H₂O/CO₂), the KBr Pellet Method is the gold standard for this solid aromatic amine.

Methodology: KBr Pellet Preparation[1]
  • Desiccation: Dry analytical grade Potassium Bromide (KBr) at 110°C for 2 hours to remove hygroscopic moisture.

  • Ratio: Mix 1.5 mg of the target compound with 200 mg of dried KBr (approx. 0.7% w/w).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 32 (minimum).

Self-Validating Check: A transparent pellet indicates proper particle size.[1] If the pellet is opaque or white, regrind and repress.

Characteristic Peak Analysis

The IR spectrum of this compound is defined by three diagnostic zones: the Primary Amine Doublet , the Isoxazole Ring Vibrations , and the dominant Trifluoromethyl Fingerprint .

Table 1: Diagnostic IR Bands & Assignments
Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentStructural Insight
3450 – 3250 Medium, SharpN-H Stretch (Primary Amine) Diagnostic doublet : ~3420 cm⁻¹ (Asymmetric)~3300 cm⁻¹ (Symmetric)
3100 – 3000 WeakC-H Stretch (Aromatic) Indicates unsaturation/aromaticity (sp² C-H).[1]
1660 – 1610 MediumN-H Scissoring / C=N Stretch Overlap of amine bending and isoxazole ring C=N stretch.
1600 – 1450 StrongC=C Ring Stretch Skeletal vibrations of the benzene ring.
1350 – 1100 Very Strong / Broad C-F Stretch (-CF₃) The "CF₃ Valley". Multiple intense bands due to C-F stretching and C-CF₃ coupling.
1050 – 1000 MediumRing Breathing Characteristic of 1,2,4-trisubstituted benzene systems.[1]
900 – 800 StrongC-H Out-of-Plane (OOP) Diagnostic of substitution pattern (isolated H vs adjacent H).

Comparative Analysis: Target vs. Alternative

To validate the synthesis, one must distinguish the target product from its potential precursor or side-product, Benzo[d]isoxazol-3-amine (Non-fluorinated).

Spectral Differentiators
FeatureTarget: 5-CF₃-Benzo[d]isoxazol-3-amine Alternative: Benzo[d]isoxazol-3-amine Diagnostic Utility
1350–1100 cm⁻¹ Dominant Absorption: Complex, high-intensity multi-band pattern (C-F stretch).[1]Clean Fingerprint: Only moderate C-N or ring modes; no massive broad absorption.Primary Differentiator. The presence of the "CF₃ Valley" confirms successful trifluoromethylation.
800–900 cm⁻¹ Shifted OOP Bending: Pattern consistent with 1,2,4-trisubstitution (isolated H at C4, adjacent H at C6/C7).Standard OOP: Pattern consistent with 1,2-disubstitution (4 adjacent protons).Confirms regiochemistry of the substitution.
3400 cm⁻¹ Amine Doublet: Present.Amine Doublet: Present.Confirms the amine group is intact in both; not useful for differentiation.
Performance Insight

The 5-CF₃ group acts as a powerful electron-withdrawing group.[1] In the IR spectrum, this often causes a slight blue shift (higher wavenumber) in the aromatic ring vibrations (1600 cm⁻¹ region) compared to the non-fluorinated parent, due to ring activation/deactivation effects changing bond force constants.

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the compound using IR data in a synthesis context.

IR_Validation_WorkflowStartCrude Product IsolatedPrepSample Prep: KBr Pellet(1.5mg / 200mg KBr)Start->PrepScanAcquire FT-IR Spectrum(4000 - 400 cm⁻¹)Prep->ScanCheck1Check 3400-3200 cm⁻¹(Doublet Present?)Scan->Check1Check2Check 1350-1100 cm⁻¹(Strong Broad Bands?)Check1->Check2Yes (Amine Intact)Result_Fail_NH2FAIL: Amine Missing(Check for Hydrolysis/Precursor)Check1->Result_Fail_NH2No (Single/No Band)Result_PassPASS: 5-CF₃-Benzo[d]isoxazol-3-amineConfirmedCheck2->Result_PassYes (CF₃ Present)Result_Fail_CF3FAIL: CF₃ Missing(Likely Des-fluoro Analog)Check2->Result_Fail_CF3No (Clean Region)

Figure 1: Logic flow for the structural validation of this compound.

References

  • National Institute of Standards and Technology (NIST). 1,2-Benzisoxazole IR Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Yadav, R.A. & Singh, I.S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences, Proceedings – Chemical Sciences.

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry.[3] Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine
Reactant of Route 2
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.